N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of furan, piperidine, and isoxazole moieties, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as 2,5-dimethylfuran and 5-methylisoxazole. These intermediates are then subjected to a series of reactions, including alkylation, amidation, and cyclization, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)urea
- N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)carbamate
Uniqueness
N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-12-8-16(14(3)26-12)11-23-6-4-15(5-7-23)10-20-18(24)19(25)21-17-9-13(2)27-22-17/h8-9,15H,4-7,10-11H2,1-3H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMPLIDNJDGFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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